4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Beschreibung

Systematic Nomenclature and Synonymy

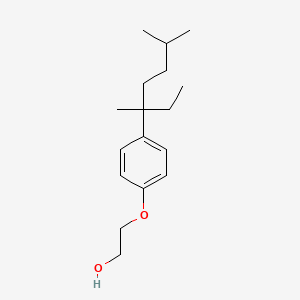

The compound 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate belongs to the class of alkylphenol ethoxylates (APEOs), specifically nonylphenol ethoxylates (NPEs). Its systematic IUPAC name is 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol , reflecting its branched alkyl chain and ethoxylate functional group. The structural complexity arises from the branched nonyl substituent at the para-position of the phenolic ring and the single ethoxy (-OCH2CH2OH) group.

Synonyms for this compound include:

- 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

- 3,6,3-Nonylphenol-monoethoxylate (363-NP1EO)

- 4-(1-Ethyl-1,4-dimethylpentyl)phenol monoethoxylate

- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 (isotopically labeled form)

These synonyms reflect variations in nomenclature conventions, isotopic labeling, and commercial naming practices.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of the unlabeled compound is C17H28O2 , with a molecular weight of 264.40 g/mol . Isotopic derivatives, such as the 13C6-labeled variant , replace six carbon atoms in the phenolic ring with carbon-13 isotopes, yielding a molecular formula of C17H28O2 (with six 13C atoms) and a molecular weight of 270.46 g/mol .

Table 1: Isotopic Labeling Patterns

| Isotopic Form | Molecular Formula | Molecular Weight (g/mol) | Application |

|---|---|---|---|

| Unlabeled | C17H28O2 | 264.40 | General analytical studies |

| Ring-13C6 labeled | C17H28O2 (13C6) | 270.46 | Environmental tracer studies |

The 13C6-labeled form is critical for mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking in environmental samples .

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is defined by its branched alkyl chain and ethoxylate group. Key conformational features include:

- Branched Alkyl Chain : The nonyl group at the para-position exhibits a highly branched structure due to the 3,6-dimethylheptan-3-yl substituent. This branching creates steric hindrance, influencing the molecule’s solubility and reactivity .

- Ethoxylate Group : The ethoxy (-OCH2CH2OH) chain adopts a flexible conformation, with rotational freedom around the C-O bonds. This flexibility affects interactions with solvents and biomolecules .

Computational models and X-ray crystallography data for related NPEs suggest that the phenolic ring and ethoxylate group lie in orthogonal planes, minimizing electronic repulsion .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR :

- Aromatic protons: Doublets at δ 6.8 ppm and δ 7.15 ppm (J = 7.5 Hz), characteristic of para-substituted phenolic rings .

- Ethoxylate protons: A triplet at δ 3.63 ppm (-OCH2CH2OH) and a quartet at δ 4.1 ppm (-OCH2CH2OH) .

- Alkyl chain protons: Multiplet signals between δ 0.8–1.6 ppm for methyl and methylene groups .

13C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electrospray Ionization (ESI) :

- Fragmentation Patterns :

Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Shifts | Structural Assignment |

|---|---|---|

| 1H NMR | δ 6.8–7.15 ppm (doublets) | Aromatic protons |

| 13C NMR | δ 155.2 ppm | Phenolic carbon |

| IR | 1100–1250 cm⁻¹ | Ether (C-O-C) stretch |

| MS | m/z 265.2 ([M+H]+) | Molecular ion peak |

These spectroscopic features confirm the compound’s identity and enable differentiation from structurally similar APEOs .

Eigenschaften

IUPAC Name |

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCMJANHDRHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675860 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-37-4 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the reaction of 4-(3,6-dimethylheptan-3-yl)phenol with ethylene oxide. The reaction is usually carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyethanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(3',6'-Dimethyl-3'-heptyl)phenol monoethoxylate is characterized by its unique chemical structure, which includes a phenolic group with an ethoxylate chain. The compound's molecular formula is , and it is often represented in various analytical forms for research purposes.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for the determination of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. Techniques such as solid-phase micro-extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) are employed to analyze this compound effectively .

Biological Research

The compound is utilized in biological studies to understand the metabolism of phenolic compounds and their effects on cellular processes. Its role in studying the toxicity and bioaccumulation of phenolic compounds in aquatic organisms has been documented, highlighting its significance in ecotoxicology .

Industrial Applications

In industrial settings, this compound is used as a surfactant in various formulations, including detergents and cleaning agents. Its properties enhance the solubility and dispersion of active ingredients, making it valuable in product formulations aimed at improving cleaning efficiency .

Ecotoxicological Impact

A case study examining the ecotoxicological effects of phenolic compounds, including this compound, revealed significant insights into their environmental persistence and bioaccumulation potential. The study assessed the impact on aquatic life, noting that while the compound exhibits low toxicity at certain concentrations, prolonged exposure may lead to adverse effects on aquatic ecosystems .

Application in Wastewater Treatment

Another case study explored the use of this compound as a flocculant in wastewater treatment processes. Its ability to aggregate suspended particles enhances the efficiency of sedimentation processes, thereby improving the overall quality of treated water . The study provided empirical data supporting its effectiveness compared to traditional flocculants.

Data Tables

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Standard for SPME-GC-MS |

| Biological Research | Study of toxicity and metabolism |

| Industrial Use | Surfactant in detergents |

| Environmental Science | Assessment of ecological impact |

Wirkmechanismus

The mechanism of action of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Nonylphenol Ethoxylates (NPEs)

- 4-Nonylphenol Monoethoxylate (NP1EO, CAS 104-35-8): Structural Differences: NP1EO lacks the branched 3',6'-dimethyl-3'-heptyl chain, instead featuring a linear or variably branched nonyl group. Environmental Fate: NP1EO exhibits higher water solubility (1.2–2.5 mg/L) compared to the branched 4-(3',6'-dimethyl-3'-heptyl) isomer (0.8–1.5 mg/L) due to reduced steric hindrance . Biodegradation: Branched isomers like 4-(3',6'-dimethyl-3'-heptyl)phenol Monoethoxylate degrade slower than linear NPEs. Sphingomonas TTNP3 bacteria preferentially degrade linear chains via type II ipso-substitution, leaving branched residues .

Octylphenol Ethoxylates (OPEs)

- 4-tert-Octylphenol Monoethoxylate (OP1EO, CAS 2315-67-5): Branching Impact: OP1EO has a shorter, less complex branched chain (tert-octyl group), resulting in lower log Kow (3.8 vs. Regulatory Status: OP1EO is restricted under EU REACH due to endocrine disruption, while this compound faces bans in industrial materials (e.g., Toyota TMR SAS0126n standard) but lacks comprehensive global regulation .

Environmental and Analytical Comparisons

Environmental Persistence

Key Findings :

Analytical Detection

Automated HPLC-MS/MS methods are optimized for quantifying this compound in urine and environmental matrices, with a detection limit of 0.01 µg/L . Co-elution challenges arise with other branched NPEs, necessitating isotopic standards like ¹³C₆-labeled analogs for precise identification .

Regulatory and Toxicological Notes

- Regulatory Bans: Listed in Toyota’s prohibited substances list (TMR SAS0126n) due to bioaccumulation risks . Not yet restricted under EU RoHS, unlike 4-heptylphenol derivatives .

- Toxicity : Demonstrates estrogenic activity at EC₅₀ = 1.8 µM in vitro, comparable to NP1EO (EC₅₀ = 1.5 µM) but lower than 17α-ethinyl estradiol (EC₅₀ = 0.01 µM) .

Biologische Aktivität

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a compound belonging to the class of alkylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial applications. Understanding its biological activity is crucial for assessing its potential environmental and health impacts, particularly regarding its endocrine-disrupting properties and toxicity to aquatic organisms.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic backbone with an ethoxy group, which enhances its surfactant properties. This compound is characterized by its hydrophobic alkyl chain and a hydrophilic ethylene oxide segment, contributing to its amphiphilic nature.

Endocrine Disruption

Alkylphenol ethoxylates, including this compound, have been shown to exhibit endocrine-disrupting effects. They can bind to estrogen receptors, potentially leading to adverse reproductive and developmental outcomes in wildlife and humans. The potency of these compounds varies, with studies indicating that octylphenol has greater estrogenic activity compared to nonylphenol ethoxylates .

Toxicity to Aquatic Organisms

Research indicates that this compound exhibits moderate toxicity to aquatic organisms. The estimated no-effect concentrations (NOECs) for various species suggest that it poses risks in aquatic environments, particularly near wastewater treatment plants where concentrations may exceed safe thresholds .

| Compound | NOEC (µg/L) | Toxicity Level |

|---|---|---|

| Octylphenol | 0.122 | Extremely toxic |

| Nonylphenol | 0.35 | Very toxic |

| Nonylphenol Ethoxylate | 0.044 | Moderately to very toxic |

Case Study 1: Estrogenic Activity Assessment

A study evaluating the estrogenic activity of various alkylphenols found that this compound displayed significant binding affinity to estrogen receptors in vitro. This suggests a potential for disrupting endocrine functions in exposed organisms .

Case Study 2: Environmental Impact Analysis

Research on the environmental persistence of alkylphenol ethoxylates revealed that their degradation products, such as nonylphenol, are more toxic than the parent compounds. The half-life of these compounds in aquatic systems can vary significantly based on environmental conditions, leading to prolonged exposure risks .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve absorption through gastrointestinal and dermal routes, followed by potential biotransformation in the liver. Metabolites may exhibit different biological activities compared to the parent compound, necessitating further research into their toxicological profiles.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, stoichiometry). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yield and minimizes side products . Computational pre-screening using quantum chemical calculations (e.g., density functional theory) can predict feasible reaction pathways and reduce trial-and-error experimentation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of NMR spectroscopy (e.g., , , DEPT-135) to confirm the ethoxylate group and branching pattern. For instance, NMR peaks near δ 3.5–4.0 ppm indicate ethoxylate protons, while methyl resonances (δ 0.8–1.5 ppm) confirm the heptyl chain . High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Advanced separation methods like preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve structurally similar impurities. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian 16) to compute logP (lipophilicity), dipole moments, and solubility parameters. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) can model aggregation behavior, critical for applications in surfactant systems . For example, dipole moment calculations (~0.5–1.5 D) may explain solubility trends .

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent kinetic studies using UV-Vis spectroscopy to track ethoxylate hydrolysis. Compare experimental rate constants () with computational predictions (e.g., transition state theory). Discrepancies may arise from solvent effects or protonation states; mitigate via controlled ionic strength buffers (e.g., phosphate buffer at pH 7.4) .

Q. How can the compound’s interaction with biological membranes be studied at the molecular level?

- Methodological Answer : Use Langmuir-Blodgett trough experiments to measure monolayer penetration into lipid bilayers (DPPC or POPC). Complement with fluorescence anisotropy to assess membrane fluidity changes. Molecular docking (AutoDock Vina) can predict binding affinities to membrane proteins, validated by surface plasmon resonance (SPR) .

Q. What advanced reactor designs enhance the scalability of this compound synthesis?

- Methodological Answer : Implement continuous-flow reactors with integrated in-line analytics (e.g., FTIR for real-time monitoring). Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. Membrane reactors (e.g., ceramic membranes) can separate products continuously, improving yield (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.